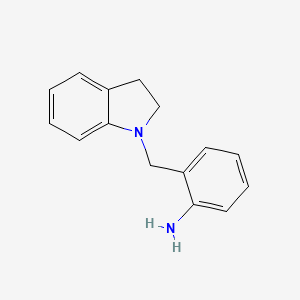
N-((2-(呋喃-2-基)吡啶-3-基)甲基)-6-(三氟甲基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of furan, pyridine, and nicotinamide moieties
科学研究应用
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is the enzyme Cytochrome P450 2A6 (CYP2A6) in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with its target, CYP2A6, by forming a coordinate covalent bond to the heme iron of the enzyme . This interaction inhibits the enzymatic activity of CYP2A6, thereby affecting the metabolism of substances that are substrates for this enzyme .
Biochemical Pathways
The inhibition of CYP2A6 by N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide affects various biochemical pathways. As CYP2A6 is involved in the metabolism of numerous drugs and xenobiotics, its inhibition can lead to altered pharmacokinetics of these substances, potentially affecting their therapeutic efficacy and toxicity .
Pharmacokinetics
It is known that most inhibitors of cyp2a6, including n-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, are relatively metabolically stable .
Result of Action
The molecular and cellular effects of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action primarily involve the inhibition of CYP2A6 activity. This can lead to altered metabolism of drugs and xenobiotics, potentially affecting their therapeutic efficacy and toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with CYP2A6. Additionally, the presence of other drugs or substances that are also metabolized by CYP2A6 can influence the compound’s efficacy through competitive inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by its functionalization to introduce the nicotinamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
Similar compounds include other nicotinamide derivatives and heterocyclic compounds with furan and pyridine moieties. Examples include:
- Nicotinamide adenine dinucleotide (NAD) analogs
- Furan-2-yl pyridine derivatives
- Trifluoromethyl-substituted heterocycles
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEIVOJNYQGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2358737.png)



![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)
![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)


![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)
![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)
